molecular formula C19H23NO3S B14976103 N-(2,3-dimethylphenyl)-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide

N-(2,3-dimethylphenyl)-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B14976103
M. Wt: 345.5 g/mol
InChI Key: FQVUHUNSYHIXHE-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzopyran ring system fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE typically involves the reaction of 2,3-dimethylphenylamine with 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE is unique due to its combination of a benzopyran ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,2-dimethyl-3,4-dihydrochromene-6-sulfonamide

InChI

InChI=1S/C19H23NO3S/c1-13-6-5-7-17(14(13)2)20-24(21,22)16-8-9-18-15(12-16)10-11-19(3,4)23-18/h5-9,12,20H,10-11H2,1-4H3

InChI Key

FQVUHUNSYHIXHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(CC3)(C)C)C

Origin of Product

United States

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